Methyl 6-(2-ethoxy-2-oxoethyl)sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 6-(2-ethoxy-2-oxoethyl)sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxylate is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Properties
A study by Markosyan et al. (2008) focused on the synthesis and biological properties of quinazoline derivatives, which are structurally related to Methyl 6-(2-ethoxy-2-oxoethyl)sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxylate. They explored the interaction of specific quinazoline compounds with phenyl- and phenethylisothiocyanates, leading to the formation of several quinazoline derivatives. These compounds were then tested for their effects on brain monoamine oxidase (MAO) activity and their antitumor activities against mouse tumors. The results indicated that some compounds exhibited moderate therapeutic effects, including tumor growth suppression (Markosyan, Akalyan, Arsenyan, Sukasyan, & Garibdzhanyan, 2008).
Synthesis of Related Heterocyclic Compounds
Pokhodylo and Obushak (2019) described the synthesis of related compounds, focusing on the reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate to create ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate. The study highlighted the steps involved in creating complex heterocyclic compounds, which could be relevant for the synthesis of this compound (Pokhodylo & Obushak, 2019).
Quinazoline Derivatives and Their Applications
Hoefnagel et al. (1993) investigated reactions of hydroxyglycines to synthesize 4-phenylquinazoline derivatives. This research could provide insights into the synthetic pathways that may be employed for the production of complex quinazoline structures like this compound. The study also detailed the transformation of these compounds into various isomers and derivatives, underscoring the versatility of quinazoline chemistry (Hoefnagel, Koningsveld, Meurs, Peters, Sinnema, & Bekkum, 1993).
Computational Studies of Quinazoline Compounds
Mohamed, Abdel-Latif, and Ahmed (2020) conducted computational studies on quinoline and quinazoline derivatives, providing valuable insights into the electronic properties of such compounds. Their research included density functional theory (DFT) calculations, which could be relevant for understanding the electronic characteristics of this compound (Mohamed, Abdel-Latif, & Ahmed, 2020).
Properties
IUPAC Name |
methyl 6-(2-ethoxy-2-oxoethyl)sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-3-27-17(24)11-28-20-22-15-10-12(19(25)26-2)8-9-13(15)18-21-14-6-4-5-7-16(14)23(18)20/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSOVGXOQNZEAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C=CC(=C2)C(=O)OC)C3=NC4=CC=CC=C4N31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.